molecular formula C17H18FNO2 B266972 3-fluoro-N-(4-isobutoxyphenyl)benzamide

3-fluoro-N-(4-isobutoxyphenyl)benzamide

Cat. No.: B266972
M. Wt: 287.33 g/mol
InChI Key: OQRYFBPTTMJHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(4-isobutoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-isobutoxyaniline moiety.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

3-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-6-15(7-9-16)19-17(20)13-4-3-5-14(18)10-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

OQRYFBPTTMJHEO-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Benzamides

Compound Name Substituents Biological Activity (IC$_{50}$/μM) Key References
3-Fluoro-N-(4-isobutoxyphenyl)benzamide 4-isobutoxyphenyl, 3-fluorobenzoyl Not reported
Compound 4d 4-((3-methyl-4-oxoquinazolin-2-yl)methoxy)phenyl, 3-fluorobenzoyl 0.87–6.42 (vs. cancer cell lines)
Compound 17b 1-(4-guanidinobenzyl)piperidin-4-yl, 3-fluoro-4-(trifluoromethyl)benzoyl Not reported
VU0366248 3-chloro-2-fluorophenyl, 3-cyano-5-fluorobenzoyl Metabotropic glutamate receptor modulator
Compound 26 4-(imidazo[1,2-a]pyridin-8-yl)phenyl, 3-fluorobenzoyl Not reported

Key Observations :

  • Compound 4d demonstrates superior antiproliferative activity compared to gefitinib, attributed to its quinazolinone moiety, which facilitates hydrogen bonding with EGFR-TK .
  • VU0366248’s cyano and chloro substituents enhance selectivity for glutamate receptors, highlighting the role of polar groups in receptor modulation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative NMR and Mass Spectrometry Data

Compound Name $ ^1H $-NMR Features (DMSO-$ d_6 $) HRMS ([M+H]$^+$) References
This compound Expected aromatic protons: δ 7.3–8.5 (fluorobenzoyl); δ 6.7–7.2 (isobutoxyphenyl) ~352.1 (calculated)
Compound 4d δ 8.55 (d, 1H), 7.93–7.85 (m, 3H), 6.77 (d, 2H) 438.1839
Compound 26 δ 10.48 (s, 1H), 8.43–8.25 (m, 4H), 7.65–7.46 (m, 5H) 443.1995

Key Observations :

  • Overlapping aromatic signals in fluorinated benzamides complicate $ ^1H $-NMR assignments, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide .
  • The imidazo[1,2-a]pyridine group in Compound 26 introduces distinct deshielded protons (δ 8.43–8.25) .

Polymorphism and Crystallography

  • 3-Fluoro-N-(3-fluorophenyl)benzamide exhibits multiple crystalline forms confirmed via PXRD and thermal analysis, with implications for solubility and stability .
  • SHELX software (e.g., SHELXL) is widely used for refining such structures, though challenges arise with powder samples lacking single crystals .

Mechanistic and Pharmacological Insights

  • Compound 4d induces G2/M phase arrest and apoptosis in MCF-7 cells, linked to EGFR inhibition via hydrogen bonding interactions .
  • VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide) suggests that heterocyclic appendages (e.g., thiazole) can modulate kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.